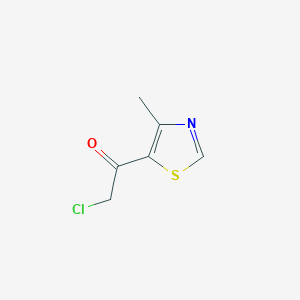

2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRSUSVIAQGOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-thiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group undergoes nucleophilic substitution due to activation by the adjacent carbonyl. Key reactions include:

Reagents and Conditions

-

Amines : React in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at 60–80°C .

-

Thiols : Utilize ethanol or THF with catalytic NaOH at room temperature .

-

Alcohols : Require reflux conditions in methanol or ethanol with NaH as a base .

Products

-

Substituted derivatives include:

Mechanistic Insight

The reaction proceeds via an SN² pathway, where the nucleophile attacks the electrophilic α-carbon, displacing chloride. Steric hindrance from the thiazole ring may influence reaction rates .

Reduction Reactions

The ketone group is reducible to a secondary alcohol under mild conditions.

Reagents and Conditions

Products

-

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol (major product with NaBH₄)

-

Over-reduction to ethane derivatives is possible with excess LiAlH₄ .

Oxidation Reactions

Controlled oxidation targets the thiazole ring or methyl substituent:

Reagents and Conditions

-

KMnO₄/H⁺ : Oxidizes methyl groups to carboxylic acids at 100°C .

-

H₂O₂/AcOH : Mild oxidation of sulfur in the thiazole ring to sulfoxide .

Products

Cyclization and Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

Reagents and Conditions

-

Hydrazines : Form pyrazole derivatives in ethanol under reflux .

-

Thioureas : Generate fused thiazolo-thiadiazine systems in DMF at 120°C .

Products

| Reaction Partner | Product Structure | Conditions | Yield |

|---|---|---|---|

| Hydrazine | Pyrazole-thiazole hybrid | Ethanol, 8 h reflux | ~75% |

| Thiourea | Thiazolo[5,4-d]thiadiazine | DMF, 12 h | ~60% |

Comparative Reactivity with Analogues

The thiazole ring’s electronic effects differentiate it from oxazole or imidazole analogues:

Research Case Studies

-

Antimicrobial Derivatives : Substitution with piperazine yielded compounds showing MIC values of 2.2–3.0 µg/mL against Mycobacterium tuberculosis .

-

Heterocyclic Libraries : A 2022 study utilized this compound to synthesize 48 novel triazole-thiazole hybrids, with 12 exhibiting >90% inhibition in kinase assays .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar thiazole structures possess antibacterial activity with minimum inhibitory concentrations (MIC) ranging from to against pathogens such as Staphylococcus aureus and Escherichia coli .

1.2 Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Its derivatives have been tested against several fungal strains and showed promising results in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

Development of Therapeutics

2.1 Treatment of Human African Trypanosomiasis (HAT)

Recent studies have focused on the development of thiazole derivatives, including this compound, for treating HAT caused by Trypanosoma brucei. These derivatives have shown significant potency and efficacy in preclinical models, indicating their potential as therapeutic agents against this disease .

2.2 Cytotoxicity Studies

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. The findings suggest that certain thiazole derivatives can induce cell death in cancer cells, highlighting their potential use as anticancer agents .

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical reactions that could be optimized for enhanced yield and purity. The compound's molecular formula is , with a molecular weight of . The solubility of this compound is reported to be less than at physiological pH .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring’s aromaticity and the presence of the chlorine atom contribute to its reactivity and ability to form stable adducts with biological targets .

Comparison with Similar Compounds

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

- Structural Difference: Bromine replaces chlorine on the ethanone; additional 4-chlorophenyl substituent on the thiazole.

- Impact: Increased molecular weight (319.98 g/mol vs. 175.987 g/mol) and steric bulk. Higher reactivity in SN2 reactions due to bromine’s superior leaving-group ability .

Functional Group Modifications

2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride

- Structural Difference: Chlorine replaced by an amino group; hydrochloride salt form.

- Impact: Increased basicity and water solubility (due to protonation of the amino group). Altered reactivity: The amino group can participate in hydrogen bonding or act as a nucleophile, enabling coupling reactions (e.g., amide formation) .

- Applications: Potential as a building block for antimicrobia l agents, leveraging the thiazole-amino synergy .

1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

- Structural Difference: Chlorine substituted with cyclopropylamino group.

- Impact: Introduces steric hindrance near the ketone, reducing accessibility for nucleophilic attack.

Physicochemical and Spectral Comparisons

Biological Activity

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one is an organic compound classified under thiazoles, which are heterocyclic compounds containing sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-1,3-thiazole with chloroacetyl chloride. The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the process. Common solvents include dichloromethane or chloroform, with conditions often requiring refluxing to ensure complete reaction.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. A study on thiazole derivatives demonstrated that compounds containing thiazole rings were effective against various bacterial strains. The mechanism of action is thought to involve the compound acting as an electrophile, which interacts with nucleophilic sites on microbial proteins, leading to enzyme inhibition and disruption of cellular processes .

Anticancer Activity

The compound's anticancer potential has also been evaluated. In vitro studies have shown that derivatives of thiazole exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, structural modifications in related compounds significantly enhanced their cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells . The presence of electron-donating groups on the thiazole ring appears to increase activity against these cell lines .

The biological activity of this compound can be attributed to its ability to form stable adducts with biological targets. The thiazole ring's aromatic nature and the chlorine substituent enhance its reactivity. It primarily acts through:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles (amines, thiols), leading to diverse biological outcomes.

- Enzyme Inhibition : By interacting with enzymes critical for microbial survival or cancer cell proliferation, it disrupts normal cellular functions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one?

- The compound can be synthesized via heterocyclic coupling reactions. A common approach involves catalytic condensation of chlorinated precursors with thiazole derivatives under controlled conditions. For example, describes a method using PEG-400 as a solvent, Bleaching Earth Clay (pH-12.5) as a catalyst, and reaction temperatures of 70–80°C. Post-synthesis purification via recrystallization in aqueous acetic acid ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy identifies functional groups like C=O (stretching ~1700 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). ¹H NMR reveals the thiazole ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). provides detailed spectral data for structurally similar compounds, which can guide peak assignments .

Q. How is crystallographic analysis performed for this compound?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL ( ) refines structural parameters, while ORTEP-3 ( ) visualizes thermal ellipsoids. For example, pyrazoline derivatives ( ) are analyzed for bond angles and hydrogen-bonding networks, with torsion angles reported to ±0.01° precision .

Advanced Research Questions

Q. How can low reaction yields be optimized during synthesis?

- Systematic screening of catalysts (e.g., varying clay acidity in ) and solvents (e.g., PEG-400 vs. DMF) is critical. Kinetic studies at 70–80°C () can identify rate-limiting steps. Parallel monitoring via TLC ensures reaction progression .

Q. How are contradictions in spectroscopic data resolved?

- Discrepancies in NMR/IR peaks may arise from solvent polarity or tautomeric equilibria. For instance, thiazole ring protons in DMSO-d₆ () show downfield shifts due to hydrogen bonding. Computational tools (e.g., Gaussian) model electronic environments to validate experimental data .

Q. What computational methods support structural refinement?

- Density Functional Theory (DFT) calculates optimized geometries and compares them with SC-XRD results. For example, uses bond-length data from Allen et al. (1987) to validate dihedral angles. SHELXL’s twin refinement ( ) resolves twinned crystals common in thiazole derivatives .

Q. How does the thiazole ring influence the compound’s reactivity?

- The electron-withdrawing thiazole ring enhances electrophilicity at the carbonyl group, facilitating nucleophilic substitutions. Substituent effects (e.g., 4-methyl vs. 4-chloro) are studied via Hammett plots or kinetic isotope effects. highlights similar compounds’ structure-activity relationships .

Q. What safety protocols are recommended for handling this compound?

- Safety Data Sheets (SDS) for analogous thiazoles ( ) recommend PPE (gloves, goggles), fume hood use, and emergency protocols for inhalation/exposure. Waste disposal follows halogenated organic compound guidelines .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.